2-Mercapto-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
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Overview
Description
2-Mercapto-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry . This compound is characterized by the presence of a mercapto group (-SH) and a carboxylic acid group (-COOH) attached to a tetrahydroquinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid typically involves the condensation of 2-oxocyclohexylglyoxylic acid with guanidine carbonate and urea . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as acetic acid. The product is then purified through recrystallization.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the quinazoline ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Mercapto-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Mercapto-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
- 2-Amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid
Uniqueness
2-Mercapto-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is unique due to the presence of both a mercapto group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other quinazoline derivatives, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H10N2O2S |
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Molecular Weight |
210.26 g/mol |
IUPAC Name |
2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2S/c12-8(13)5-1-2-7-6(3-5)4-10-9(14)11-7/h4-5H,1-3H2,(H,12,13)(H,10,11,14) |
InChI Key |
ARLAVAMZGUYMCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C=NC(=S)N2 |
Origin of Product |
United States |
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